1-Chloro-4-(diethoxymethoxy)benzene

Description

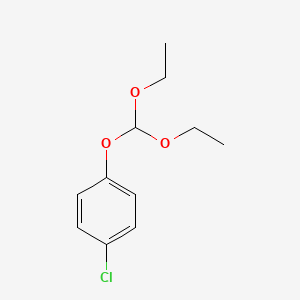

1-Chloro-4-(diethoxymethoxy)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at the 1-position and a diethoxymethoxy group at the 4-position. The diethoxymethoxy substituent consists of a methoxy group (-OCH₃) further modified by two ethoxy (-OCH₂CH₃) groups, creating a branched ether structure. These compounds are typically intermediates in organic synthesis, pharmaceuticals, or agrochemicals, with properties influenced by their substituents' electronic and steric effects .

Properties

CAS No. |

25604-54-0 |

|---|---|

Molecular Formula |

C11H15ClO3 |

Molecular Weight |

230.69 g/mol |

IUPAC Name |

1-chloro-4-(diethoxymethoxy)benzene |

InChI |

InChI=1S/C11H15ClO3/c1-3-13-11(14-4-2)15-10-7-5-9(12)6-8-10/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

XAFMQMCKWRIGTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(diethoxymethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-hydroxybenzene with diethyl carbonate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(diethoxymethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 1-hydroxy-4-(diethoxymethoxy)benzene.

Oxidation: The diethoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 1-chloro-4-(ethoxymethoxy)benzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: 1-Hydroxy-4-(diethoxymethoxy)benzene.

Oxidation: 1-Chloro-4-(diethoxymethoxy)benzaldehyde or 1-chloro-4-(diethoxymethoxy)benzoic acid.

Reduction: 1-Chloro-4-(ethoxymethoxy)benzene.

Scientific Research Applications

1-Chloro-4-(diethoxymethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-chloro-4-(diethoxymethoxy)benzene exerts its effects involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond. The presence of the diethoxymethoxy group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Chloro-4-(diethoxymethoxy)benzene with structurally or functionally related chlorobenzene derivatives, based on synthesis, properties, and applications derived from the evidence.

Table 1: Key Comparisons of Chlorobenzene Derivatives

Structural and Electronic Effects

- Substituent Bulk and Reactivity: Compounds with bulky groups (e.g., diethoxymethoxy, glucopyranosyl) exhibit steric hindrance, slowing electrophilic substitution reactions. For example, 1-Chloro-4-(β-D-glucopyranos-1-yl)-benzene’s glycosyl group directs reactivity to specific positions .

- Electron-Withdrawing vs. Donating Groups : Nitro (in 3k) and chloro groups deactivate the benzene ring, making it less reactive toward electrophiles. Methoxy and ethoxy groups, being electron-donating, increase ring activation but may compete in directing substituents .

Biological Activity

1-Chloro-4-(diethoxymethoxy)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, toxicity, and metabolic pathways based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17ClO3 and a molecular weight of 250.72 g/mol. The compound features a chloro substituent on the benzene ring and two ethoxy groups connected via a methoxy linkage. This unique structure may contribute to its biological activity.

Anticancer Activity

Chlorinated benzene derivatives are often investigated for their anticancer properties. In studies involving structurally analogous compounds, certain chlorinated benzenes have been observed to inhibit tumor cell proliferation in vitro. The mechanism typically involves the induction of apoptosis and cell cycle arrest in cancer cells . However, specific data on the anticancer efficacy of this compound remains to be thoroughly explored.

Acute Toxicity

The acute toxicity of chlorinated benzenes can vary significantly based on the specific structure and substituents present. For example, related compounds like 1-chloro-4-nitrobenzene have been shown to induce methemoglobinemia and oxidative damage to red blood cells at certain doses . The oral LD50 for some chlorinated benzenes ranges from moderate to high, indicating potential risks upon exposure.

Metabolic Pathways

Metabolism studies reveal that chlorinated compounds often undergo biotransformation through cytochrome P450 enzymes. For instance, 1-chloro-4-nitrobenzene is metabolized into various products, including 4-chloroaniline and mercapturic acid conjugates . Understanding these metabolic pathways is crucial for assessing the safety and biological effects of this compound.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various chlorinated benzene derivatives, it was found that certain compounds exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR), indicating that modifications in the ethyl groups could enhance antibacterial properties .

Case Study 2: Cytotoxic Effects

A cytotoxicity assay involving human cancer cell lines demonstrated that chlorinated benzene derivatives could induce apoptosis at specific concentrations. While direct studies on this compound are lacking, analogs suggest potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.